

An In-depth Technical Guide to 3-(Thiophen-3-yl)benzoic acid

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Compound of Interest

Compound Name: 3-(Thiophen-3-yl)benzoic acid

Cat. No.: B1308331

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CAS Number: 20608-89-3^[1] IUPAC Name: 3-thiophen-3-ylbenzoic acid^[1]

This technical guide provides a comprehensive overview of **3-(Thiophen-3-yl)benzoic acid**, a biphenyl-like compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential biological activity.

Chemical and Physical Properties

3-(Thiophen-3-yl)benzoic acid is a solid organic compound. The thiophene ring acts as a bioisostere for a phenyl ring, which can influence its metabolic stability and pharmacokinetic properties.^[2] A summary of its key properties is presented below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₈ O ₂ S	PubChem[1]
Molecular Weight	204.25 g/mol	PubChem[1]
Monoisotopic Mass	204.0245 Da	PubChemLite[3]
Melting Point	177 °C	ChemBK
XLogP3-AA	2.8	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Topological Polar Surface Area	66.1 Å ²	PubChem[1]
Heavy Atom Count	14	PubChem[1]

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of **3-(Thiophen-3-yl)benzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and thiophene rings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The protons on the benzene ring will exhibit splitting patterns characteristic of a 1,3-disubstituted system, while the thiophene protons will show their own characteristic couplings.
- ¹³C NMR:** The carbon NMR spectrum will display signals for all 11 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will resonate in the region of 120-140 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **3-(Thiophen-3-yl)benzoic acid** will exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid will be prominent in the region of $2500\text{--}3300\text{ cm}^{-1}$. A strong C=O stretching vibration for the carbonyl group will appear around 1700 cm^{-1} . Aromatic C-H and C=C stretching vibrations will also be present in their respective characteristic regions.^[4]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M^+) at an m/z corresponding to the molecular weight of the compound (204.25). Fragmentation patterns will likely involve the loss of the carboxyl group and cleavage of the bond between the two aromatic rings.

Experimental Protocols

The synthesis of **3-(Thiophen-3-yl)benzoic acid** is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful method allows for the formation of a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex.

Synthesis of 3-(Thiophen-3-yl)benzoic acid via Suzuki-Miyaura Coupling

Reaction Principle:

The Suzuki-Miyaura coupling reaction involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the biaryl product and regenerate the catalyst.^[5]

Materials:

- 3-Bromobenzoic acid
- 3-Thienylboronic acid^[2]
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)

- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene
- Water
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromobenzoic acid (1.0 equivalent), 3-thienylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
- **Solvent and Base Addition:** Add a 4:1 mixture of toluene and water to the flask. Add potassium carbonate (3.0 equivalents) to the reaction mixture.
- **Reaction Execution:** Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere (e.g., argon or nitrogen).
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
- **Extraction and Washing:** Wash the organic layer sequentially with water and brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **3-(Thiophen-3-yl)benzoic acid**.

Potential Biological Activity and Signaling Pathway Involvement

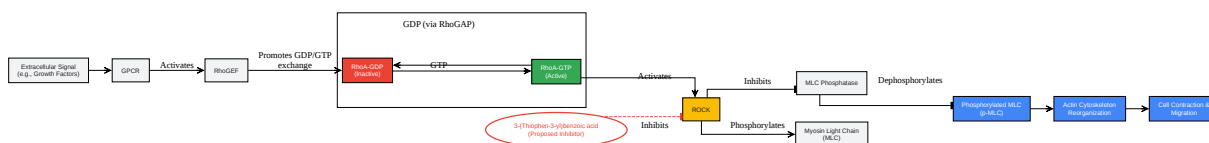
While direct studies on the biological activity of **3-(Thiophen-3-yl)benzoic acid** are limited, structurally related benzothiophene derivatives have shown promise as inhibitors of various signaling pathways implicated in diseases such as cancer.^[6] One such pathway is the RhoA/ROCK signaling cascade, which plays a crucial role in cell migration, proliferation, and survival.^{[7][8]}

The RhoA/ROCK pathway is often dysregulated in cancer, contributing to tumor progression and metastasis. Inhibition of this pathway is a promising therapeutic strategy.

Benzo[b]thiophene-3-carboxylic acid derivatives have been identified as potential inhibitors of this pathway.^{[7][8]}

Proposed Inhibition of the RhoA/ROCK Signaling Pathway

The diagram below illustrates the general mechanism of the RhoA/ROCK signaling pathway and the potential point of inhibition by a compound like **3-(Thiophen-3-yl)benzoic acid**.



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Figure 1: Proposed mechanism of RhoA/ROCK pathway inhibition.

This diagram illustrates that extracellular signals activate RhoA, which in turn activates ROCK. ROCK then promotes cell contraction and migration by phosphorylating Myosin Light Chain (MLC) and inhibiting MLC Phosphatase. A potential inhibitor like **3-(Thiophen-3-yl)benzoic acid** could block this pathway by inhibiting ROCK, thereby preventing downstream signaling.

Conclusion

3-(Thiophen-3-yl)benzoic acid is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and materials science. Its structural similarity to known kinase and RhoA/ROCK pathway inhibitors suggests a potential for biological activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the synthesis, characterization, and potential applications of this molecule. Further studies are warranted to fully elucidate its biological mechanism of action and therapeutic potential.

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